ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, and a nitrophenyl group attached to the triazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The resulting triazole intermediate is then subjected to further functionalization to introduce the allyl and nitrophenyl groups. The final step involves the esterification of the triazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also bind to enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be compared with other triazole derivatives, such as:
Ethyl {[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Ethyl {[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate: Contains a methylphenyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-3-9-18-14(11-5-7-12(8-6-11)19(21)22)16-17-15(18)24-10-13(20)23-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUWCNENVJYDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.